4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes acetylation to form 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl acetate.
Hydrazine Reaction: The acetate derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with 4-formyl-2-methoxyphenyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and purine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols and amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s purine moiety makes it a potential candidate for studying enzyme interactions, particularly those involving purine metabolism.
Medicine
In medicinal chemistry, the compound’s structural similarity to known bioactive molecules suggests potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s unique properties could be exploited in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The purine moiety may allow it to bind to enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A simpler purine derivative with similar structural features.
Caffeine: Another purine derivative with well-known biological activity.
Theobromine: A naturally occurring purine alkaloid with similar structural motifs.
Uniqueness
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is unique due to the combination of its purine core with the hydrazinylidene and methoxyphenyl acetate groups. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H20N6O6 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H20N6O6/c1-11(26)31-13-6-5-12(7-14(13)30-4)8-21-22-15(27)9-25-10-20-17-16(25)18(28)24(3)19(29)23(17)2/h5-8,10H,9H2,1-4H3,(H,22,27)/b21-8+ |
InChI Key |
ACQVPVJIGTUPJK-ODCIPOBUSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.